N-[[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methyl]-1-methylcyclobutane-1-carboxamide
Description
N-[[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methyl]-1-methylcyclobutane-1-carboxamide is a synthetic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a bromophenyl group, a triazole ring, and a cyclobutane carboxamide moiety
Properties
IUPAC Name |
N-[[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methyl]-1-methylcyclobutane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O/c1-15(7-2-8-15)14(21)17-9-12-18-13(20-19-12)10-3-5-11(16)6-4-10/h3-6H,2,7-9H2,1H3,(H,17,21)(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUWCIHDGPALGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)C(=O)NCC2=NC(=NN2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methyl]-1-methylcyclobutane-1-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The bromophenyl group is introduced through a bromination reaction, and the final step involves the formation of the cyclobutane carboxamide moiety through amide bond formation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
N-[[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methyl]-1-methylcyclobutane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methyl]-1-methylcyclobutane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and proteins, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity to its targets, while the cyclobutane carboxamide moiety contributes to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- N-[[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]methyl]-1-methylcyclobutane-1-carboxamide
- N-[[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl]-1-methylcyclobutane-1-carboxamide
- N-[[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]methyl]-1-methylcyclobutane-1-carboxamide
Uniqueness
N-[[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methyl]-1-methylcyclobutane-1-carboxamide is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. The bromine atom can participate in specific interactions that are not possible with other halogens, making this compound particularly interesting for certain applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
